molecular formula C46H89ClNO8P B12069451 1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt

1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt

Cat. No.: B12069451
M. Wt: 850.6 g/mol
InChI Key: CDEXMKCVAXWBJA-ZNNVWPPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dioleoyl-<i>sn</i>-glycero-3-ethylphosphocholine chloride salt (abbreviated as EDOPC-Cl) is a synthetic cationic phospholipid widely used in lipid-based nanoparticle formulations for nucleic acid delivery, particularly mRNA vaccines and therapeutics. Its structure comprises two unsaturated oleoyl (C18:1) chains esterified to the <i>sn</i>-1 and <i>sn</i>-2 positions of the glycerol backbone, with an ethylphosphocholine headgroup at the <i>sn</i>-3 position . The ethyl group confers a permanent positive charge, enabling efficient complexation with negatively charged mRNA . Key properties include:

  • Molecular formula: C46H89NO8PCl
  • Molecular weight: 850.63 g/mol
  • Phase transition temperature (Tm): Estimated at < -20°C due to unsaturated oleoyl chains, ensuring membrane fluidity at physiological temperatures .

EDOPC-Cl is a critical component in hybrid lipid-polymer nanoparticles, where it enhances cellular uptake via micropinocytosis and promotes dendritic cell maturation through Toll-like receptor (TLR) 7/8 activation .

Properties

Molecular Formula

C46H89ClNO8P

Molecular Weight

850.6 g/mol

IUPAC Name

2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxybutyl-trimethylazanium;chloride

InChI

InChI=1S/C46H88NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-41-44(42-53-56(50,51)55-43(9-3)40-47(4,5)6)54-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h22-25,43-44H,7-21,26-42H2,1-6H3;1H/b24-22-,25-23-;/t43?,44-;/m1./s1

InChI Key

CDEXMKCVAXWBJA-ZNNVWPPGSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC(CC)C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC(CC)C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-]

Origin of Product

United States

Preparation Methods

Radiosynthetic Approach via Transphosphatidylation

A foundational method for synthesizing structurally analogous phosphatidylcholine derivatives involves transphosphatidylation using phospholipase D. In one protocol, 1,2-dioleoyl-sn-glycerol is oxidized to an aldehyde intermediate using pyridinium dichromate and pyridine. The aldehyde is reduced with tritiated sodium borohydride in the presence of a crown ether to yield a radiolabeled alcohol, which is subsequently phosphorylated using 2-chloro-2-oxo-1,3,2-dioxaphospholane. Trimethylamine displacement generates the phosphocholine headgroup, followed by transphosphatidylation with glycerol and cabbage phospholipase D to produce the target compound. While this method was designed for a radiolabeled analog, it highlights the utility of enzymatic steps for regioselective modifications.

Steglich Esterification for Phospholipid Synthesis

Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), has been adapted for phospholipid synthesis. In a study on 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), sn-glycero-3-phosphocholine (GPC) was reacted with myristic acid under nitrogen at 45°C for 72 hours. For 18:1 EPC Cl Salt, this method could involve substituting myristic acid with oleic acid and introducing an ethylphosphocholine moiety. Key optimizations include extended reaction times and elevated temperatures to improve yields.

Industrial-Scale Synthesis via Sequential Crystallization

A patent-based approach for phosphatidylcholine derivatives involves sequential crystallization for purification. After initial esterification, impurities such as unreacted fatty acids and dicyclohexylurea (DCU) are removed via liquid-liquid extraction using ethyl acetate and acetone. For 18:1 EPC Cl Salt, this method ensures high purity (≥96%) by precipitating the product at controlled temperatures (−6°C) and isolating it via centrifugation.

Purification and Quality Control

Solvent-Based Purification Techniques

Post-synthesis purification often involves sequential recrystallization. In the DMPC synthesis, ethyl acetate was used to precipitate the product, followed by acetone washing to remove residual fatty acids and coupling agents. For 18:1 EPC Cl Salt, similar protocols using chloroform-methanol mixtures and cold acetone precipitation are effective for eliminating byproducts like DMAP and unreacted oleic acid.

Chromatographic Validation

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is critical for assessing purity. A gradient elution system using hexane-isopropanol-acetic acid-triethylamine (81.42:17.00:1.50:0.08 v/v) resolves phospholipid derivatives with >95% accuracy. Mass spectrometry (MS) further confirms molecular identity, with electrospray ionization (ESI) spectra showing expected m/z values for 18:1 EPC Cl Salt (C44H85NO8PCl, theoretical [M+H]+: 830.57).

Table 1: Key Chromatographic Parameters for 18:1 EPC Cl Salt Analysis

ParameterSpecificationSource
ColumnC18 reverse-phase, 4.6 × 250 mm
Mobile PhaseAcetonitrile-10 mM ammonium acetate
Flow Rate1.0 mL/min
DetectionELSD, drift tube 50°C
Retention Time8.5–11.5 min

Applications in Drug Delivery Systems

Liposomal Formulations

18:1 EPC Cl Salt’s cationic nature enhances nucleic acid encapsulation in lipid nanoparticles (LNPs). Studies show that its ethylphosphocholine headgroup facilitates electrostatic interactions with mRNA, improving payload stability and cellular uptake. In ocular drug delivery, LNPs incorporating 18:1 EPC Cl Salt demonstrated sustained release of mRNA to retinal cells, with a 2.5-fold increase in transfection efficiency compared to neutral lipids.

Membrane Biophysics Research

The compound’s low toxicity and biodegradability make it ideal for modeling membrane dynamics. In Langmuir-Blodgett trough experiments, 18:1 EPC Cl Salt formed stable monolayers with a mean molecular area of 65 Ų at 25 mN/m, mimicking natural lipid rafts.

Challenges and Optimizations

Byproduct Formation

Side reactions, such as fatty acid anhydride generation during Steglich esterification, necessitate rigorous purification. Sequential crystallization reduces anhydride content from 12% to <0.5%.

Scalability Limitations

Industrial-scale synthesis requires replacing column chromatography with solvent-based methods. The patent CN103408588A proposes enzymatic esterification using lipase, achieving 85% yield at 50% reduced cost compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Delivery Systems

Lipid Nanoparticles (LNPs)

  • 18:1 EPC is extensively used in the formulation of lipid nanoparticles, which serve as carriers for therapeutic agents, including mRNA vaccines. These nanoparticles enhance the stability and delivery efficiency of macromolecules into cells.
  • A study demonstrated that lipid nanoparticles formulated with 18:1 EPC significantly improved the intracellular delivery of mRNA when combined with shock wave-mediated techniques, leading to enhanced expression of therapeutic proteins in target cells .

Liposomes

  • The compound is instrumental in the preparation of liposomes, which are spherical vesicles composed of lipid bilayers. Liposomes can encapsulate drugs, providing a controlled release mechanism.
  • Research indicates that liposomes containing 18:1 EPC can be used to deliver RNA-based therapeutics effectively, overcoming cellular barriers that typically hinder drug uptake .

Gene Therapy

Transfection Reagent

  • 18:1 EPC functions as a transfection agent in gene therapy applications. Its cationic nature allows it to interact with negatively charged nucleic acids, facilitating their entry into cells.
  • A notable study highlighted its efficacy in forming lipoplexes with DNA, which are essential for gene delivery systems aimed at treating genetic disorders .

Supported Lipid Bilayers

Biochemical Studies

  • The compound is utilized in the solvent-assisted preparation of supported lipid bilayers (SLBs), which mimic biological membranes and are crucial for studying membrane dynamics and interactions.
  • Research has shown that SLBs made with 18:1 EPC can be employed to investigate protein-membrane interactions and the effects of membrane composition on cellular processes .

Vaccine Development

mRNA Vaccines

  • In the context of vaccine development, 18:1 EPC is a key component in formulating lipopolyplexes for mRNA vaccines. These formulations enhance immune responses by efficiently delivering mRNA to antigen-presenting cells.
  • A study published in Biomaterials reported that lipopolyplexes composed of 18:1 EPC could potentiate anti-tumor immunity when used in mRNA-based vaccination strategies .

Case Studies

Study Title Application Findings
Lipid-mRNA Nanoparticle Designed to Enhance Intracellular Delivery Mediated by Shock WavesDrug DeliveryEnhanced delivery efficiency of mRNA into target cells using shock wave techniques .
Gene vectors based on DOEPC/DOPE mixed cationic liposomesGene TherapyDemonstrated superior transfection efficiency compared to traditional methods .
Solvent-assisted preparation of supported lipid bilayersBiochemical StudiesProvided insights into membrane dynamics and protein interactions .

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological membranes. The cationic nature of the ethylphosphocholine head group allows it to interact with negatively charged molecules, facilitating the formation of lipoplexes. These lipoplexes can then deliver genetic material into cells, making it a valuable tool in gene therapy .

Comparison with Similar Compounds

Phosphatidylcholines (PCs) with Varying Acyl Chains

EDOPC-Cl is structurally related to neutral phosphatidylcholines (PCs) but differs in headgroup charge and acyl chain properties. Key comparisons include:

Compound Structure Charge Tm (°C) Applications Key Features
EDOPC-Cl Two oleoyl (C18:1) chains + ethylphosphocholine headgroup Cationic < -20 mRNA vaccines, immune activation Enhances endosomal escape; activates TLR 7/8
DOPC (1,2-dioleoyl-<i>sn</i>-glycero-3-phosphocholine) Two oleoyl chains + phosphocholine headgroup Neutral ~ -20 Liposomal drug delivery, membrane models High fluidity; no inherent charge for nucleic acid binding
DPPC (1,2-dipalmitoyl-<i>sn</i>-glycero-3-phosphocholine) Two palmitoyl (C16:0) chains + phosphocholine headgroup Neutral ~ 41 Thermosensitive liposomes Rigid bilayers; stable at higher temperatures
DSPC (1,2-distearoyl-<i>sn</i>-glycero-3-phosphocholine) Two stearoyl (C18:0) chains + phosphocholine headgroup Neutral ~ 55 Long-circulating liposomes High Tm; slow drug release

Key Differences :

  • EDOPC-Cl’s cationic charge enables mRNA complexation, unlike neutral PCs like DOPC or DSPC.
  • Unsaturated chains (oleoyl) in EDOPC-Cl and DOPC confer fluidity, while saturated chains (palmitoyl, stearoyl) in DPPC/DSPC increase bilayer rigidity .

Cationic Lipids

EDOPC-Cl belongs to the cationic lipid family but differs in headgroup chemistry:

Compound Structure Charge Applications Key Features
EDOPC-Cl Ethylphosphocholine headgroup +1 mRNA vaccines, hybrid nanoparticles Biocompatible; TLR-mediated immune activation
DOTAP (1,2-dioleoyl-3-trimethylammonium propane) Quaternary ammonium headgroup +1 Gene delivery, lipoplexes High transfection efficiency; potential cytotoxicity
DOTMA (N-(2,3-dioleoyloxy)-propyl-1,4-trimethyl ammonium chloride) Ether-linked quaternary ammonium +1 Early lipofection systems Stable ether bonds; less biodegradable

Key Differences :

  • EDOPC-Cl’s phosphocholine headgroup may reduce toxicity compared to quaternary ammonium-based DOTAP/DOTMA .
  • EDOPC-Cl’s TLR activation capability is unique among cationic lipids, making it suitable for vaccine adjuvants .

Helper Lipids

EDOPC-Cl is often combined with helper lipids to optimize nanoparticle performance:

Compound Structure Charge Role in Formulations Key Features
DOPE (1,2-dioleoyl-<i>sn</i>-glycero-3-phosphoethanolamine) Phosphoethanolamine headgroup Neutral Endosomal escape Fusogenic; promotes membrane destabilization
DSPE-PEG (1,2-distearoyl-<i>sn</i>-glycero-3-phosphoethanolamine-PEG) PEGylated headgroup Neutral Stealth coating Prolongs circulation time; reduces immunogenicity

Synergy :

  • EDOPC-Cl + DOPE enhances mRNA delivery by combining charge-mediated complexation (EDOPC-Cl) and fusogenic activity (DOPE) .

Anionic Phospholipids

EDOPC-Cl’s cationic nature contrasts with anionic phospholipids like phosphatidylglycerol (PG) and phosphatidylserine (PS):

Compound Structure Charge Applications Key Features
DPPG (1,2-dipalmitoyl-<i>sn</i>-glycero-3-phosphoglycerol) Phosphoglycerol headgroup -1 Lung surfactant models Stabilizes lipid bilayers; charge balancing
DOPS (1,2-dioleoyl-<i>sn</i>-glycero-3-phospho-L-serine) Phosphoserine headgroup -1 Apoptotic signaling, drug delivery Binds to scavenger receptors; anionic at physiological pH

Key Differences :

  • Anionic lipids (DPPG, DOPS) are unsuitable for mRNA complexation but critical for charge-neutral formulations or targeting specific receptors .

Notes

  • Handling : Store at -20°C under inert gas to prevent oxidation of unsaturated chains.
  • Suppliers : Available from Avanti Polar Lipids (Cat# 890704P) and Sigma-Aldrich (Cat# 890704C) .

Q & A

Q. What are the recommended methods for synthesizing and purifying 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt?

Synthesis typically involves esterification of sn-glycero-3-ethylphosphocholine with oleoyl chloride under anhydrous conditions. Purification is achieved via column chromatography using silica gel or reversed-phase HPLC to isolate the chloride salt form. Critical parameters include controlling reaction temperature (< 40°C) to prevent acyl migration and using nitrogen atmosphere to avoid oxidation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of:

  • NMR spectroscopy : 1^{1}H and 31^{31}P NMR to confirm the sn-3 positional specificity of the ethylphosphocholine group and absence of acyl migration.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C44H85ClNO8PC_{44}H_{85}ClNO_8P: 828.06 g/mol) and chloride adduct formation .
  • TLC/HPLC : Purity assessment (>95%) using chloroform:methanol:water (65:25:4, v/v) as a mobile phase .

Q. What are the standard protocols for preparing lipid bilayers or liposomes incorporating this cationic lipid?

The compound is often mixed with helper lipids (e.g., cholesterol, DSPE-PEG2000) in a molar ratio (e.g., 50:45:5) and hydrated in aqueous buffer (pH 4–7) followed by extrusion through polycarbonate membranes (100–200 nm pores). Dynamic light scattering (DLS) and ζ-potential measurements are used to confirm size (~100 nm) and surface charge (+30 to +50 mV) .

Q. How does the compound’s solubility profile influence experimental design?

The chloride salt is soluble in chloroform, methanol, and ethanol but forms micelles in aqueous solutions above its critical micelle concentration (CMC ~0.1 mM). For reproducible liposome preparation, dissolve the lipid in organic solvent (e.g., chloroform) before forming thin films via rotary evaporation .

Advanced Research Questions

Q. What experimental strategies mitigate batch-to-batch variability in lipid-based formulations containing this compound?

  • Quality control : Use HPLC-ELSD to quantify lipid composition and ensure <5% deviation in molar ratios.
  • Lyophilization : Stabilize pre-formed liposomes by adding cryoprotectants (e.g., trehalose) to prevent fusion or leakage during storage .
  • Standardized hydration buffers : Maintain consistent ionic strength (e.g., 10 mM NaCl) and pH (6.5–7.4) to minimize variability in bilayer fluidity .

Q. How do the physicochemical properties of this lipid affect its interaction with nucleic acids in gene delivery systems?

The cationic headgroup enables electrostatic binding to negatively charged DNA/RNA, forming lipoplexes. Key factors include:

  • Charge ratio (N/P ratio) : Optimize between 3:1 and 6:1 to balance complex stability and cellular toxicity.
  • Bilayer fluidity : Higher unsaturated oleoyl chains (C18:1) enhance membrane fusion with endosomal membranes, improving transfection efficiency .

Q. What analytical techniques resolve contradictions in reported phase behavior data for lipid bilayers containing this compound?

Conflicting data on phase transitions (e.g., gel-to-liquid crystalline) can arise from differences in hydration or salt concentrations. Use:

  • Differential scanning calorimetry (DSC) : To measure phase transition temperature (TmT_m) under controlled hydration.
  • Fluorescence anisotropy : With probes like DPH (1,6-diphenyl-1,3,5-hexatriene) to assess membrane rigidity.
  • X-ray diffraction : To correlate bilayer spacing with lipid packing density .

Q. How does the lipid’s ethylphosphocholine group influence its stability in long-term storage compared to trimethylammonium analogs (e.g., DOTAP)?

The ethyl group reduces hydrolysis susceptibility compared to ester-linked trimethylammonium lipids. Accelerated stability studies (40°C/75% RH for 6 months) show <10% degradation when stored in argon-sealed vials at −20°C .

Q. What role does this lipid play in modulating immune responses in nanoparticle-based vaccine formulations?

The cationic charge enhances antigen adsorption to dendritic cells, while the ethylphosphocholine group reduces complement activation compared to quaternary ammonium lipids. In vivo studies show improved Th1/Th2 balanced immune responses when used with TLR agonists (e.g., CpG ODN) .

Methodological Notes

  • Critical data :

    PropertyValueSource
    Molecular formulaC44H85ClNO8PC_{44}H_{85}ClNO_8P
    LogP (predicted)12.5
    Phase transition (TmT_m)−15°C (fluid phase at 25°C)
  • Contradictions addressed : Discrepancies in solubility data (e.g., aqueous vs. organic) are context-dependent; always pre-dissolve in chloroform for bilayer studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.